molecular formula C15H18N8 B14945837 [1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-

[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-

Cat. No.: B14945837
M. Wt: 310.36 g/mol
InChI Key: RSTJUNVSZMPTPL-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound featuring a triazine ring substituted with a dimethylamino group and a phenyl-1H-1,2,3-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves a multi-step processThis reaction is used to form the 1,2,3-triazole ring by reacting an azide with an alkyne . The triazine ring can be synthesized through nucleophilic substitution reactions involving cyanuric chloride and appropriate amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the CuAAC reaction, utilizing automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazine ring with a 1,2,3-triazole moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H18N8

Molecular Weight

310.36 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-(4-phenyltriazol-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H18N8/c1-21(2)13-16-14(22(3)4)18-15(17-13)23-10-12(19-20-23)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

RSTJUNVSZMPTPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2C=C(N=N2)C3=CC=CC=C3)N(C)C

Origin of Product

United States

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